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Compound of Interest

Compound Name: Tert-butyl(propyl)amine

Cat. No.: B3369096 Get Quote

Introduction

Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, is a secondary amine

with the molecular formula C₇H₁₇N. Its structure, featuring a sterically bulky tert-butyl group

adjacent to the nitrogen atom, imparts specific chemical properties that are of interest in

organic synthesis and drug discovery. A thorough understanding of its spectroscopic

characteristics is fundamental for its identification, purity assessment, and the analysis of

reaction outcomes.

This technical guide provides a summary of the expected spectroscopic data for tert-
butyl(propyl)amine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). It should be noted that publicly available,

experimentally verified spectra for this specific compound are scarce. Therefore, the data

presented herein are predicted values based on established spectroscopic principles and

comparison with structurally analogous compounds. This guide is intended for researchers,

scientists, and drug development professionals who require a reference for the characterization

of this and similar aliphatic amines.

Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic data for tert-
butyl(propyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show five distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

electron-withdrawing effect of the nitrogen atom.

Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Integration

-C(CH₃)₃ ~ 1.0 - 1.2 Singlet (s) 9H

-CH₂-CH₂-CH₃ ~ 0.9 - 1.0 Triplet (t) 3H

-CH₂-CH₂-CH₃ ~ 1.4 - 1.6
Sextet (or multiplet,

m)
2H

-NH-CH₂- ~ 2.4 - 2.6 Triplet (t) 2H

-NH- ~ 0.8 - 1.5 (variable) Broad Singlet (br s) 1H

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four

non-equivalent carbon environments.

Assignment Predicted Chemical Shift (δ, ppm)

-C(CH₃)₃ ~ 50 - 55

-C(CH₃)₃ ~ 28 - 32

-NH-CH₂- ~ 45 - 50

-CH₂-CH₂-CH₃ ~ 22 - 26

-CH₂-CH₂-CH₃ ~ 11 - 15
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For

tert-butyl(propyl)amine, the key absorptions are associated with the N-H and C-H bonds.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3500 Weak to Medium

C-H Stretch (sp³) 2850 - 2970 Strong

C-N Stretch 1000 - 1250 Medium

N-H Bend 1550 - 1650 Medium to Weak

C-H Bend 1365 - 1470 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of tert-butyl(propyl)amine is

expected to show a molecular ion peak and characteristic fragment ions resulting from

cleavage of the carbon-carbon and carbon-nitrogen bonds.

m/z Predicted Fragment Ion Comments

115 [C₇H₁₇N]⁺• Molecular Ion (M⁺•)

100 [M - CH₃]⁺
Loss of a methyl group from

the tert-butyl moiety.

86 [M - C₂H₅]⁺
Alpha-cleavage, loss of an

ethyl group.

58 [C₃H₈N]⁺
Alpha-cleavage, formation of

the tert-butylamino fragment.

Experimental Protocols
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The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid amine sample such as tert-butyl(propyl)amine.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of the purified tert-
butyl(propyl)amine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), if the solvent does not contain it.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the

acquisition of 8-16 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger

number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically

required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the

neat liquid sample directly onto the ATR crystal.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-

added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
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Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after

the measurement.

Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatography (GC-MS) system for volatile liquids or by direct infusion.

Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI)

source, typically at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b3369096#spectroscopic-data-of-tert-butyl-propyl-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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